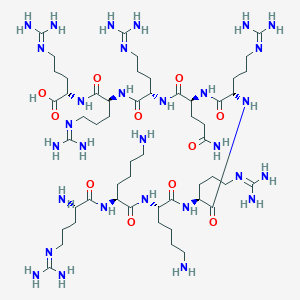
2-amino-1-(1H-imidazol-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(1H-imidazol-5-yl)ethanol, also known as histamine, is a naturally occurring biogenic amine that plays a vital role in various physiological processes. It is synthesized by decarboxylation of the amino acid histidine and is involved in a range of physiological and pathological conditions, including inflammation, allergic reactions, and neurotransmission.
Wirkmechanismus
Histamine exerts its effects by binding to specific receptors, including H1, H2, H3, and H4 receptors. The H1 receptor is involved in allergic reactions and inflammation, while the H2 receptor plays a role in gastric acid secretion. The H3 receptor is involved in neurotransmission, while the H4 receptor is involved in immune response.
Biochemische Und Physiologische Effekte
Histamine exerts a range of biochemical and physiological effects, including vasodilation, bronchoconstriction, increased gastric acid secretion, and increased vascular permeability. It also plays a role in the regulation of neurotransmission, immune response, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Histamine is widely used in laboratory experiments to study its effects on various physiological processes. Its advantages include its ability to induce allergic reactions and inflammation, making it a useful tool for studying these conditions. However, its effects can be complex and vary depending on the dose and route of administration, making it important to carefully control experimental conditions.
Zukünftige Richtungen
There are several areas of future research in the field of 2-amino-1-(1H-imidazol-5-yl)ethanol. One area of interest is the development of novel drugs that target specific 2-amino-1-(1H-imidazol-5-yl)ethanol receptors, which could have therapeutic applications in conditions such as allergies, inflammation, and gastric disorders. Another area of interest is the role of 2-amino-1-(1H-imidazol-5-yl)ethanol in the regulation of the gut microbiome, which has been implicated in various diseases such as inflammatory bowel disease and obesity. Additionally, the role of 2-amino-1-(1H-imidazol-5-yl)ethanol in the regulation of sleep and wakefulness is an area of ongoing research.
Synthesemethoden
The synthesis of 2-amino-1-(1H-imidazol-5-yl)ethanol involves the decarboxylation of histidine, which can be achieved through various methods such as enzymatic, chemical, and microbial processes. Enzymatic decarboxylation of histidine is carried out by the enzyme histidine decarboxylase, which is found in various tissues such as the brain, gastrointestinal tract, and immune system.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(1H-imidazol-5-yl)ethanol has been extensively studied for its role in various physiological and pathological conditions. It is involved in the regulation of gastric acid secretion, immune response, and neurotransmission. Histamine has also been implicated in various allergic reactions, including asthma, rhinitis, and urticaria.
Eigenschaften
CAS-Nummer |
119911-81-8 |
|---|---|
Produktname |
2-amino-1-(1H-imidazol-5-yl)ethanol |
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
2-amino-1-(1H-imidazol-5-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c6-1-5(9)4-2-7-3-8-4/h2-3,5,9H,1,6H2,(H,7,8) |
InChI-Schlüssel |
BGQUJROFLRFZDN-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CN)O |
Kanonische SMILES |
C1=C(NC=N1)C(CN)O |
Synonyme |
4(5)-(2-amino-1-hydroxyethyl)imidazole beta-hydroxylated histamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















